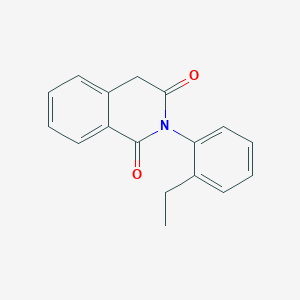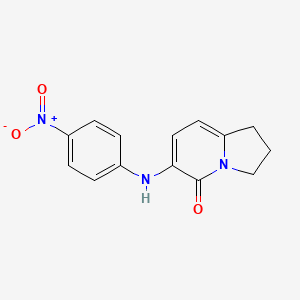
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound that features an indolizine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitrophenylamino group enhances its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 4-nitroaniline with a suitable indolizine precursor. One common method involves the cyclization of a precursor such as 2-(4-nitrophenylamino)acetaldehyde with a suitable base under controlled conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of halogen or nitro groups at specific positions on the indolizine ring.
Applications De Recherche Scientifique
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The nitrophenylamino group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The indolizine core structure allows for binding to various proteins, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar core structure but differ in their functional groups and biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol have similar ring structures but exhibit different chemical properties and applications.
Uniqueness
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to the presence of the nitrophenylamino group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable chemical entity.
Propriétés
Numéro CAS |
612065-07-3 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H13N3O3/c18-14-13(8-7-11-2-1-9-16(11)14)15-10-3-5-12(6-4-10)17(19)20/h3-8,15H,1-2,9H2 |
Clé InChI |
PKDVFMHYWCIFAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)

![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
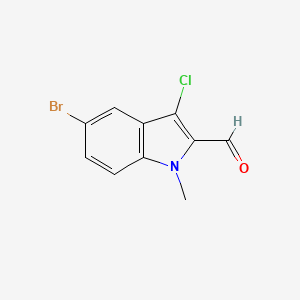
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

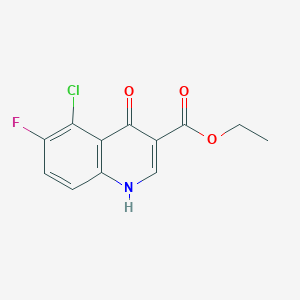
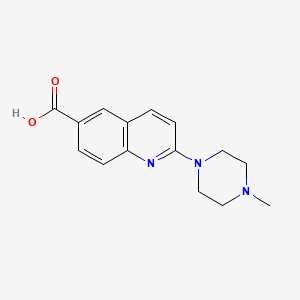
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
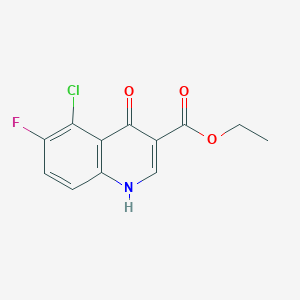
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

